REACTION_CXSMILES
|
CO[NH:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[ClH:12].ClCl.[C:15]([OH:18])(=O)C>O>[Cl:12][C:10]1[CH:11]=[C:6]([CH:7]=[CH:8][C:9]=1[O:18][CH3:15])[CH2:5][CH2:4][NH2:3]
|
Name
|
|
Quantity
|
39.4 g
|
Type
|
reactant
|
Smiles
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CONCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 35° C
|
Type
|
WAIT
|
Details
|
After standing for ten minutes
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the dark solid residue was dissolved in absolute ethanol (100 mL)
|
Type
|
CUSTOM
|
Details
|
to crystallize at -10° C
|
Type
|
DISSOLUTION
|
Details
|
The collected precipitate was dissolved in a mixture of saturated sodium bicarbonate (400 mL) and dichloromethane (400 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
condensed on a rotorevaporator
|
Type
|
CUSTOM
|
Details
|
to afford a dark oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled (115°-116° C./1.75 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(CCN)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 26.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |